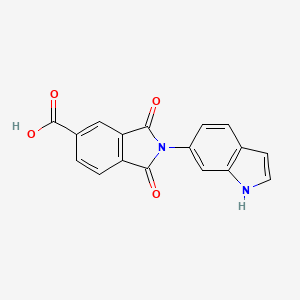

2-(1H-indol-6-yl)-1,3-dioxoisoindoline-5-carboxylic acid

Description

Properties

IUPAC Name |

2-(1H-indol-6-yl)-1,3-dioxoisoindole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10N2O4/c20-15-12-4-2-10(17(22)23)7-13(12)16(21)19(15)11-3-1-9-5-6-18-14(9)8-11/h1-8,18H,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCEOGPOPBZNXLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-6-yl)-1,3-dioxoisoindoline-5-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of an indole derivative with a phthalic anhydride under acidic conditions . The reaction may proceed through the formation of an intermediate, which then undergoes cyclization to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-6-yl)-1,3-dioxoisoindoline-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form different functional groups.

Reduction: Reduction reactions can modify the isoindoline ring.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-(1H-indol-6-yl)-1,3-dioxoisoindoline-5-carboxylic acid has been reported in various studies. The compound can be synthesized through multi-step reactions involving indole derivatives and isoindoline frameworks. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compounds .

Antimicrobial Properties

Recent studies have demonstrated that derivatives of 2-(1H-indol-6-yl)-1,3-dioxoisoindoline-5-carboxylic acid exhibit promising antimicrobial activities. For instance, compounds derived from this structure have shown effectiveness against both Gram-positive and Gram-negative bacteria, with some exhibiting inhibition zones comparable to standard antibiotics like gentamicin .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies indicate that it induces apoptosis in cancer cell lines such as Caco-2 and HCT-116. The mechanism involves cell cycle arrest and the activation of apoptotic pathways, making it a candidate for further development as an anticancer agent .

Antioxidant Activity

The antioxidant potential of 2-(1H-indol-6-yl)-1,3-dioxoisoindoline-5-carboxylic acid has been assessed through various assays measuring free radical scavenging activity. Compounds derived from this structure exhibited significant antioxidant effects, which could contribute to their overall therapeutic efficacy .

Structure-Activity Relationship (SAR)

Studies investigating the structure-activity relationship (SAR) of 2-(1H-indol-6-yl)-1,3-dioxoisoindoline-5-carboxylic acid derivatives have revealed that modifications to the indole ring and the dioxoisoindoline core can enhance biological activity. For example, halogenation and variations in substituents have been linked to improved antimicrobial and anticancer properties .

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial efficacy of various derivatives, it was found that certain modifications significantly increased potency against Leishmania tropica compared to traditional treatments. The most effective compound displayed an IC50 value lower than that of Glucantime, a first-line treatment .

Case Study 2: Anticancer Mechanism

Another investigation focused on the anticancer effects of a specific derivative of 2-(1H-indol-6-yl)-1,3-dioxoisoindoline-5-carboxylic acid. The study demonstrated that treatment led to a marked decrease in cell viability and induced apoptosis through mitochondrial pathways. This suggests that further exploration could yield valuable insights into new cancer therapies .

Summary Table of Biological Activities

Mechanism of Action

The mechanism of action of 2-(1H-indol-6-yl)-1,3-dioxoisoindoline-5-carboxylic acid involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

Substituent Effects :

- Aromatic vs. Heterocyclic Groups : Indole (electron-rich heterocycle) enhances π-π interactions in polymers, whereas furan or sulfone groups alter electronic properties for niche applications .

- Halogenated Substituents : Chloro- and fluoro-phenyl derivatives (e.g., CAS 313260-37-6, 110768-19-9) increase molecular polarity, improving solubility in polar solvents .

- Carboxylic Acid Moieties : Additional carboxyl groups (e.g., 4-carboxyphenyl analog) enhance hydrogen-bonding capacity, useful in crosslinked polymers .

Molecular Weight Trends : Bulky substituents (e.g., indole, tetrahydrothiophen-3-yl) increase molecular weight, impacting thermal stability and melt-processing behavior .

Biological Activity

2-(1H-indol-6-yl)-1,3-dioxoisoindoline-5-carboxylic acid is a complex organic compound that integrates both indole and isoindoline moieties. This compound has garnered attention due to its diverse biological activities, including potential applications in cancer therapy, antimicrobial treatments, and antiviral mechanisms. This article delves into the biological activity of this compound, exploring its mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C17H10N2O4

- Molecular Weight : 306.27 g/mol

- CAS Number : 1219555-38-0

- Structure : The compound features a fused ring system that contributes to its biological activity.

The biological activity of 2-(1H-indol-6-yl)-1,3-dioxoisoindoline-5-carboxylic acid is attributed to its interaction with various molecular targets:

- Anticancer Activity : Indole derivatives are known for their ability to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. Studies have shown that compounds similar to 2-(1H-indol-6-yl)-1,3-dioxoisoindoline-5-carboxylic acid exhibit cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer) cells .

- Antiviral Properties : The compound may act as an inhibitor of HIV integrase, a critical enzyme in the viral life cycle. Research indicates that indole-based compounds can effectively inhibit the strand transfer activity of HIV integrase with IC50 values in the low micromolar range .

- Antimicrobial Effects : Indole derivatives have demonstrated significant antimicrobial activity against various pathogens, including bacteria and fungi. This is likely due to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

Anticancer Activity

A study conducted on derivatives of indole compounds showed that modifications at specific positions on the indole ring enhance their anticancer properties. For instance, compounds with halogen substitutions exhibited improved potency against cancer cell lines, suggesting that similar modifications could be explored for 2-(1H-indol-6-yl)-1,3-dioxoisoindoline-5-carboxylic acid .

Antiviral Mechanism

In a comparative analysis of various indole derivatives as potential HIV integrase inhibitors, it was found that structural modifications significantly influenced their binding affinity and inhibitory capacity. The introduction of substituents at the C3 position of the indole core enhanced interactions with the integrase active site, leading to increased inhibitory effects .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | IC50 (μM) | Biological Activity |

|---|---|---|---|

| 2-(1H-indol-6-yl)-1,3-dioxoisoindoline-5-carboxylic acid | C17H10N2O4 | TBD | Anticancer, Antiviral |

| Indole-2-carboxylic acid | C9H7NO2 | 12.41 | HIV Integrase Inhibitor |

| Isoindoline Derivatives | Varies | Varies | Antimicrobial |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2-(1H-indol-6-yl)-1,3-dioxoisoindoline-5-carboxylic acid, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via multicomponent reactions involving indole derivatives and isoindoline precursors. A common approach involves condensation of 3-formyl-1H-indole-2-carboxylic acid with thiazolidinone or thiourea derivatives under reflux in acetic acid with sodium acetate as a catalyst . Optimization strategies include:

- Temperature Control : Maintain reflux conditions (100–110°C) to ensure complete cyclization.

- Catalyst Loading : Use 1.1 equivalents of sodium acetate to drive the reaction to completion .

- Purification : Recrystallize the product from a DMF/acetic acid mixture to improve purity .

Q. Which spectroscopic and chromatographic techniques are critical for structural characterization?

- Methodological Answer :

- 1H-NMR and 13C-NMR : Confirm the presence of the indole NH proton (~12 ppm) and isoindoline carbonyl groups (~170 ppm) .

- Mass Spectrometry (EI-MS) : Validate the molecular ion peak (e.g., m/z 335 for the parent compound) and fragmentation patterns .

- HPLC : Assess purity using a C18 column with a methanol/water mobile phase (70:30 v/v) and UV detection at 254 nm .

Q. How can researchers experimentally determine missing physicochemical properties (e.g., solubility, melting point)?

- Methodological Answer :

- Melting Point : Use differential scanning calorimetry (DSC) with a heating rate of 10°C/min under nitrogen .

- Solubility : Perform a shake-flask method in solvents like DMSO, methanol, and water, followed by UV-Vis quantification at λ_max ≈ 280 nm .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via TLC or HPLC .

Advanced Research Questions

Q. How does the substitution pattern on the isoindoline ring influence nucleophilic reactivity?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing dioxo groups at positions 1 and 3 activate the isoindoline ring for nucleophilic attack at the 5-carboxylic acid site. Substituents like ethoxy or methyl groups (e.g., in analogs from ) can sterically hinder reactivity .

- Experimental Validation : Compare reaction rates of substituted derivatives (e.g., 2-(4-ethoxyphenyl) vs. 2-(tetrahydrofuran-2-ylmethyl)) in SN2 reactions with alkyl halides .

Q. What strategies address contradictions in reported biological activities (e.g., anticancer vs. antimicrobial effects)?

- Methodological Answer :

- Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and bacterial strains (e.g., E. coli ATCC 25922) across studies .

- Purity Verification : Request Certificates of Analysis (COA) from suppliers to confirm ≥95% purity via HPLC .

- Structural Analog Comparison : Compare bioactivity of 6-indole-substituted derivatives with 5-amino or 4-hydroxy analogs to identify critical functional groups .

Q. What are best practices for handling and storing this compound given limited stability data?

- Methodological Answer :

- Storage : Store at –20°C in amber vials under argon to prevent oxidation of the indole ring .

- Handling : Use PPE (nitrile gloves, P95 respirators) and work in a fume hood to avoid inhalation of fine powders .

- Decomposition Monitoring : Regularly analyze stored samples via FT-IR for carbonyl band shifts (~1680–1720 cm⁻¹) indicating degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.